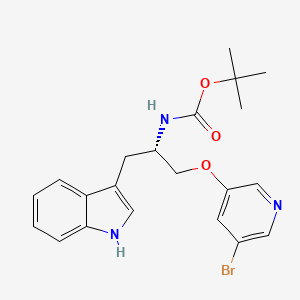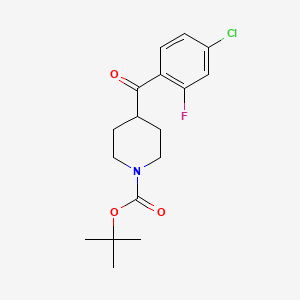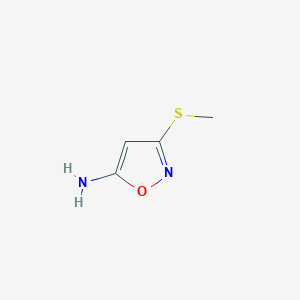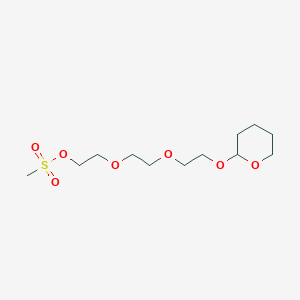
(R)-5-((R)-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a hydroxyethyl group, and an isobutyloxazolidinone core. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone core: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and lipophilicity.
Wirkmechanismus
The mechanism of action of ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the oxazolidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(®-1-hydroxy-2-phenylethyl)-3-isobutyloxazolidin-2-one: Lacks the trifluoromethyl group.
®-5-(®-1-hydroxy-2-(4-methylphenyl)ethyl)-3-isobutyloxazolidin-2-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-5-(®-1-hydroxy-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one imparts unique properties such as increased lipophilicity, chemical stability, and enhanced binding affinity to molecular targets. These features distinguish it from similar compounds and make it valuable in various applications.
Eigenschaften
Molekularformel |
C16H20F3NO3 |
|---|---|
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
(5R)-5-[(1R)-1-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H20F3NO3/c1-10(2)8-20-9-14(23-15(20)22)13(21)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14,21H,7-9H2,1-2H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
PWGATJHSWFKFNV-ZIAGYGMSSA-N |
Isomerische SMILES |
CC(C)CN1C[C@@H](OC1=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)O |
Kanonische SMILES |
CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone](/img/structure/B11827541.png)


![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827570.png)

![[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate](/img/structure/B11827586.png)



![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)



